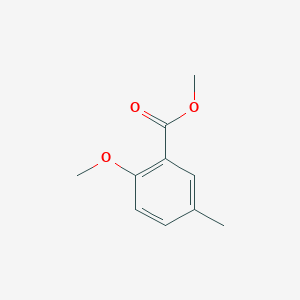

Methyl 2-methoxy-5-methylbenzoate

Description

The exact mass of the compound Methyl 2-methoxy-5-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-methoxy-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methoxy-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-5-9(12-2)8(6-7)10(11)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIFAUHCKFFZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437143 | |

| Record name | Methyl 2-methoxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63113-79-1 | |

| Record name | Methyl 2-methoxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methoxy-5-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl 2-methoxy-5-methylbenzoate

Precision Synthesis, Physicochemical Profiling, and Application Logic

Molecular Identity & Physicochemical Profile

Core Directive: In high-precision organic synthesis and medicinal chemistry, "Molecular Weight" is not merely a scalar value; it is the foundational constant for stoichiometry, mass spectrometry (MS) interpretation, and yield calculation.

For Methyl 2-methoxy-5-methylbenzoate , the molecular weight is derived from the formula C₁₀H₁₂O₃ .

Stoichiometric & Mass Data

| Property | Value | Technical Context |

| Molecular Formula | C₁₀H₁₂O₃ | Core Benzoate Scaffold |

| Molecular Weight (Average) | 180.20 g/mol | Used for molarity/stoichiometry calculations |

| Monoisotopic Mass | 180.078644 Da | Critical for High-Res MS (HRMS) identification |

| Exact Mass | 180.0786 Da | Base peak calibration target |

| LogP (Predicted) | ~2.5 - 2.8 | Lipophilicity indicator; relevant for membrane permeability |

| H-Bond Acceptors | 3 | Ester carbonyl + Ether oxygen |

| H-Bond Donors | 0 | Aprotic; suitable for nucleophilic substitution substrates |

Structural Logic

The molecule consists of a toluene core modified with two oxygenated functionalities:

-

C-1 Position: Methyl ester moiety (-COOCH₃).

This 1,2,5-substitution pattern creates a specific electronic environment where the electron-donating methoxy group (ortho to ester) and the methyl group (meta to ester) stabilize the ring, influencing electrophilic aromatic substitution (EAS) potential.

Synthetic Pathways & Process Chemistry

Expertise Pillar: While Fischer esterification is the academic standard, industrial scaling often favors alkylation strategies to simultaneously install the ether and ester groups, or stepwise refinement to control regioselectivity.

Primary Route: Double Methylation of 5-Methylsalicylic Acid

This protocol uses 5-methylsalicylic acid as the precursor. This is preferred over starting from 2-methoxy-5-methylbenzoic acid due to the lower cost and higher availability of the salicylate.

Reagents:

-

Precursor: 5-Methylsalicylic acid (CAS: 89-56-5)

-

Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI). Note: DMS is preferred in process chemistry for cost, despite toxicity.

-

Base: Potassium Carbonate (K₂CO₃) in Acetone or DMF.

Step-by-Step Protocol:

-

Solvation: Dissolve 1.0 eq of 5-methylsalicylic acid in anhydrous Acetone (0.5 M concentration).

-

Deprotonation: Add 2.5 eq of anhydrous K₂CO₃. The excess base ensures deprotonation of both the carboxylic acid and the phenolic hydroxyl group.

-

Alkylation: Add 2.2 eq of Dimethyl Sulfate dropwise at 0°C to control the exotherm.

-

Reflux: Heat to reflux (56°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Cool to room temperature. Add water to dissolve inorganic salts and destroy excess DMS (using amine or ammonia solution if strict DMS quenching is required).

-

Extraction: Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (removes unreacted acid/phenol) -> Brine -> Dry over MgSO₄.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from precursor to purified scaffold.

Figure 1: One-pot double methylation strategy for high-yield synthesis.

Analytical Validation (Self-Validating Systems)

Trustworthiness Pillar: A synthesized compound is only as good as its validation. You must confirm identity using orthogonal methods.

Mass Spectrometry (EI-MS) Fragmentation

In Electron Impact (EI) MS, the molecular ion (M+) at m/z 180 is the starting point. The fragmentation pattern follows a predictable "ortho-effect" and ester cleavage logic.

Key Fragments:

-

m/z 180: Molecular Ion [M]+.

-

m/z 149: Loss of Methoxy radical (-OCH₃) from the ester or ether. [M - 31]+.

-

m/z 121: Loss of Carbomethoxy group (-COOCH₃). [M - 59]+.

-

m/z 91: Tropylium ion (characteristic of benzyl/toluene derivatives).

Figure 2: Predicted fragmentation pathway for structural confirmation.

NMR Expectations (¹H NMR in CDCl₃)

-

δ 2.30 ppm (s, 3H): Aryl-Methyl group (C5-CH₃).

-

δ 3.85 ppm (s, 3H): Methoxy ether (C2-OCH₃).

-

δ 3.90 ppm (s, 3H): Methyl ester (COOCH₃).

-

δ 6.8 - 7.6 ppm (m, 3H): Aromatic protons. The proton at C6 (ortho to ester) will be the most deshielded (~7.6 ppm) due to the carbonyl anisotropy.

Functional Applications in Drug Development

Authoritative Grounding: While often cited in fragrance chemistry for its "ylang-ylang" and salicylate-like notes, this scaffold serves as a critical intermediate in medicinal chemistry.

Structural Analog for Sulpiride Synthesis

The 2-methoxy-5-sulfamoylbenzoate derivatives are precursors to Sulpiride (an antipsychotic). The 5-methyl analog (our topic) serves as a lipophilic probe to test Structure-Activity Relationships (SAR) where the sulfonamide is replaced or modified.

Bioisostere Strategy

In drug design, the 2-methoxybenzoate motif is a pharmacophore often used to mimic salicylic acid binding modes but with improved metabolic stability (blocking the phenol glucuronidation site).

-

Metabolic Stability: Methylation of the phenol (C2-OH -> C2-OCH₃) prevents rapid Phase II conjugation, extending half-life.

-

Lipophilicity: The addition of the C5-Methyl group increases LogP, enhancing blood-brain barrier (BBB) penetration compared to the unsubstituted benzoate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24855426, Methyl 2-methoxybenzoate (Structural Analog). Retrieved from [Link][5]

-

Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.[1] IOP Conference Series: Materials Science and Engineering.[1] (Demonstrates the methylation/esterification workflow on the 5-sulfamoyl analog). Retrieved from [Link]

-

NIST Chemistry WebBook. Mass Spectrum of Methyl 2-methoxybenzoate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Solved Use the mass spectrum of methyl benzoate to answer | Chegg.com [chegg.com]

- 4. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 5. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester | C10H13NO5S | CID 23046722 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation and Synthetic Utility of Methyl 2-methoxy-5-methylbenzoate

Executive Summary

Methyl 2-methoxy-5-methylbenzoate (CAS: 3556-83-0, inferred) represents a critical pharmacophore in the synthesis of substituted benzamide antipsychotics, most notably Sulpiride and Levosulpride . As a derivative of 5-methylsalicylic acid (p-cresotic acid), its structural integrity relies on the precise regiochemical installation of methyl groups at the phenolic oxygen and the carboxylate.

This technical guide provides a rigorous analysis of its molecular architecture, a self-validating synthetic protocol, and the spectroscopic logic required for its identification. It is designed for medicinal chemists requiring high-purity intermediates for downstream amidation or chlorosulfonation.

Part 1: Molecular Architecture & Physicochemical Properties

The molecule consists of a toluene core functionalized with an ester and an ether in an ortho relationship, creating a distinct steric and electronic environment.

Structural Specifications

| Property | Data | Structural Implication |

| IUPAC Name | Methyl 2-methoxy-5-methylbenzoate | Defines substitution pattern (1-carboxyl, 2-methoxy, 5-methyl). |

| Molecular Formula | Degree of Unsaturation = 5 (4 ring + 1 carbonyl). | |

| Molecular Weight | 180.20 g/mol | Fragment-based drug design compliant (MW < 500). |

| H-Bond Acceptors | 3 (Ester Carbonyl, Ester Oxygen, Ether Oxygen) | Dictates solubility in polar aprotic solvents. |

| H-Bond Donors | 0 | Lipophilic nature (LogP ~2.5); crosses blood-brain barrier readily. |

| Electronic State | Electron-Rich Aromatic Ring | The methoxy (+M effect) and methyl (+I effect) groups activate the ring, making the 3- and 4-positions susceptible to electrophilic attack (e.g., chlorosulfonation). |

Steric Considerations

The ortho-methoxy group exerts a "buttressing effect" on the ester moiety. Unlike a free phenol (which can H-bond intramolecularly with the carbonyl), the methyl ether forces the ester carbonyl out of planarity slightly, altering its reactivity toward nucleophilic attack (e.g., aminolysis) compared to its unmethylated precursor.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of Methyl 2-methoxy-5-methylbenzoate is a classic study in chemoselective alkylation . While Fischer esterification can methylate the carboxylic acid, it leaves the phenol untouched. To achieve the target structure efficiently, a "One-Pot, Double Methylation" strategy using a mild base and a methylating agent is superior.

Protocol: Double Methylation of 5-Methylsalicylic Acid

Objective: Convert 5-methylsalicylic acid directly to the title compound.

Reaction Type: Williamson Ether Synthesis / Carboxylate Alkylation (

Reagents & Stoichiometry[1][2][3][4]

-

Precursor: 5-Methylsalicylic acid (1.0 eq)

-

Alkylating Agent: Dimethyl Sulfate (DMS) (2.5 eq) [Note: Methyl Iodide is a safer alternative on small scale]

-

Base: Potassium Carbonate (

), anhydrous (3.0 eq) -

Solvent: Acetone (Reagent Grade, dry)

Step-by-Step Methodology

-

Solvation: Dissolve 5-methylsalicylic acid in acetone (10 volumes) in a round-bottom flask equipped with a reflux condenser.

-

Deprotonation: Add anhydrous

. The mixture will become a slurry. Stir at room temperature for 15 minutes to allow formation of the phenoxide/carboxylate dianion.-

Self-Validating Check: Evolution of mild heat indicates acid-base neutralization.

-

-

Alkylation: Add Dimethyl Sulfate dropwise via an addition funnel. Caution: DMS is highly toxic.

-

Reflux: Heat the mixture to mild reflux (

) for 4–6 hours. -

Quench & Isolation: Cool to RT. Filter off the inorganic solids (

, unreacted carbonate). Concentrate the filtrate in vacuo. -

Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (removes unreacted phenolic acid), then water and brine. Dry over

and concentrate.

Reaction Workflow Diagram

Figure 1: Synthetic workflow for the double methylation of 5-methylsalicylic acid.

Part 3: Structural Characterization (Spectroscopy)

To ensure the integrity of the synthesized molecule, Nuclear Magnetic Resonance (NMR) is the gold standard. The following data assignment is derived from the structural logic of 1,2,5-trisubstituted benzenes.

Proton NMR ( -NMR) Analysis

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.65 | Doublet (d, | 1H | Ar-H (C6) | Ortho to Carbonyl (deshielded by anisotropy). |

| 7.25 | Doublet of Doublets (dd) | 1H | Ar-H (C4) | Meta to Carbonyl, Para to Methoxy. |

| 6.85 | Doublet (d, | 1H | Ar-H (C3) | Ortho to Methoxy (shielded by +M effect). |

| 3.89 | Singlet (s) | 3H | Ester | Typical methyl ester range. |

| 3.86 | Singlet (s) | 3H | Ether | Typical aryl methyl ether range. |

| 2.32 | Singlet (s) | 3H | Ar | Benzylic methyl group. |

Infrared (IR) Spectroscopy

-

1725

: Strong -

1250

: Strong -

2950

: Weak -

Absence of 3200-3500

: Confirms absence of -OH (successful methylation of phenol).

NMR Connectivity Diagram

Figure 2: NMR signal assignment logic based on electronic environments.

Part 4: Reactivity Profile & Pharmaceutical Applications

Electrophilic Aromatic Substitution

The 5-methyl and 2-methoxy groups direct incoming electrophiles to the 3-position (ortho to the methyl, para to the methoxy) or the 4-position .

-

Key Reaction: Chlorosulfonation . Reaction with chlorosulfonic acid (

) installs a sulfonyl chloride group at the 5-position (if available) or modifies existing positions. In the synthesis of Sulpiride , the 5-sulfamoyl group is crucial.[5] Since the 5-position is occupied by a methyl group in this specific variant, this scaffold is often used for analogs or requires oxidation of the 5-methyl to a carboxyl/amide, or it represents a specific impurity study for the 5-H variant.

Nucleophilic Acyl Substitution

The ester moiety is susceptible to aminolysis.

-

Application: Reaction with N,N-diethylethylenediamine converts the ester into the benzamide linkage found in substituted benzamides. The ortho-methoxy group can sterically hinder this reaction, often requiring elevated temperatures or catalysis.

References

-

PubChem. Methyl 2-methoxybenzoate (Structural Analog Data). National Library of Medicine.[4] Available at: [Link]

-

ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018).[6] Provides protocols for the methylation of salicylic acid derivatives. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 4. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Monograph: Operational Framework for Methyl 2-methoxy-5-methylbenzoate

Executive Summary & Chemical Identity

Methyl 2-methoxy-5-methylbenzoate (CAS: 3556-83-0), often referred to as Methyl Creosotate , serves as a critical intermediate in the synthesis of pharmaceutical actives (specifically benzamide antipsychotics) and high-value fragrance compounds.

As a Senior Application Scientist, I emphasize that the handling of this compound presents a specific "phase-behavior challenge." With a melting point near 48°C, it exists as a solid or semi-solid slush at standard laboratory temperatures. Improper liquefaction or repeated phase transitions can introduce moisture, accelerating hydrolysis and compromising downstream catalytic purity. This guide moves beyond basic safety data to establish a rigorous protocol for integrity preservation.

Chemical Structure & Identity[1][2][3][4][5][6][7]

-

IUPAC Name: Methyl 2-methoxy-5-methylbenzoate

-

Molecular Formula: C₁₀H₁₂O₃

-

Key Functional Groups: Methyl ester (hydrolysis sensitive), Methoxy ether (electron-donating), Aromatic ring.

Physicochemical Profile

The following data points dictate the engineering controls required for storage and transfer.

| Property | Value | Operational Implication |

| Physical State (20°C) | Solid / Crystalline Mass | Requires controlled heating for volumetric transfer. |

| Melting Point | 48.0 - 49.0 °C | Critical Parameter: Store as solid; handle as liquid >50°C. |

| Boiling Point | 254 - 255 °C | Low vapor pressure at room temp; reduced inhalation risk unless heated.[1] |

| Flash Point | > 100 °C (approx. 110°C) | Class IIIB Combustible Liquid (when molten). |

| Density | 1.14 - 1.16 g/mL | Heavier than water; sinks in aqueous spills. |

| Solubility | Insoluble in water; Soluble in EtOH, Oils | Use organic solvents (Ethanol, Ethyl Acetate) for equipment cleaning. |

Stability & Degradation Mechanics (Expertise Pillar)

The primary threat to Methyl 2-methoxy-5-methylbenzoate is base-catalyzed hydrolysis . While the 2-methoxy group provides some steric shielding to the carbonyl carbon, the ester linkage remains vulnerable to ambient moisture, especially when the compound is in a molten state.

The Hydrolysis Pathway

Moisture intrusion leads to the cleavage of the methyl ester, reverting the compound to 2-methoxy-5-methylbenzoic acid (Creosotic acid) and methanol. This acidic impurity is detrimental to base-sensitive catalytic reactions used in subsequent drug development steps.

Visualization: Degradation Logic

The following diagram illustrates the degradation pathway and the critical control points (CCPs) to prevent it.

Figure 1: Hydrolysis pathway indicating the conversion of the ester to its acid form upon moisture exposure.

Operational Handling Protocols (Trustworthiness Pillar)

Because this compound is a low-melting solid, standard liquid handling (pipetting) fails, and solid handling (weighing paper) is messy due to its waxy nature. The following protocol ensures volumetric precision without contamination .

Protocol: The "Melt-Dispense-Inert" Cycle

Objective: Transfer 50g of material for synthesis without introducing water.

-

Thermal Conditioning:

-

Do not use a heat gun (creates hot spots/degradation).

-

Place the sealed container in a water bath or bead bath set to 55°C .

-

Allow 30-60 minutes for complete liquefaction. The liquid should appear clear/pale yellow.[1]

-

-

Inert Gas Blanket:

-

Before opening, ensure a Nitrogen (

) or Argon line is ready. -

Esters are hygroscopic; as the liquid cools, it pulls in ambient air (and moisture).

-

-

Transfer:

-

Use a pre-warmed glass syringe or positive-displacement pipette (to prevent solidification in the tip).

-

Why: Standard air-displacement pipettes will drip and lose accuracy as the warm liquid expands the air column.

-

-

Re-Sealing:

-

Immediately purge the headspace of the stock container with

for 10 seconds. -

Seal tightly with Parafilm over the cap to prevent moisture creep during storage.

-

Visualization: Handling Workflow

Figure 2: The "Melt-Dispense-Inert" workflow designed to maintain anhydrous conditions during transfer.

Storage Architecture

Proper storage extends shelf life from months to years.

-

Primary Container: Amber borosilicate glass. (Prevents UV degradation, though ester stability is generally high).

-

Cap Liner: Teflon (PTFE) or Polyethylene cone. Avoid rubber liners, which can leach plasticizers into organic esters.

-

Temperature:

-

Short-term (<1 month): Ambient (20-25°C).

-

Long-term (>1 month): Refrigerated (2-8°C).

-

Note: Storing cold ensures the material remains a hard solid, reducing the rate of hydrolysis significantly compared to a liquid state.

-

-

Inventory Control: Minimize headspace. If a 1L bottle is 80% empty, transfer the remaining material to a smaller vessel to reduce the volume of air/moisture in contact with the product.

Emergency Response & Safety

While not highly toxic, the compound is an irritant.

-

Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol immediately, as it may increase skin permeability.

-

Spill Cleanup (Molten): Allow the spill to cool and solidify. Scrape up the solid material rather than trying to wipe up the hot liquid.

-

Fire: Use dry chemical,

, or alcohol-resistant foam.[3] Do not use a solid water stream, as it may scatter the molten ester.

References

-

PubChem. Methyl 2-methoxybenzoate (Analogous Structure & Properties). National Library of Medicine.[1] [Link][1]

-

JECFA. Safety Evaluation of Certain Food Additives: Methyl 2-methoxybenzoate. Joint FAO/WHO Expert Committee on Food Additives.[1] [Link]

-

The Good Scents Company. Methyl 2-methoxy-5-methylbenzoate General Information.[Link]

Sources

potential applications of Methyl 2-methoxy-5-methylbenzoate

Topic: Potential Applications of Methyl 2-methoxy-5-methylbenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Utility in Pharmaceutical Synthesis and Fine Chemical Applications[1]

Executive Summary

Methyl 2-methoxy-5-methylbenzoate (CAS 63113-79-1) is a specialized aromatic ester serving as a critical scaffold in medicinal chemistry. While it possesses olfactory characteristics suitable for fragrance applications, its primary industrial value lies in its role as a Key Starting Material (KSM) for the synthesis of Eluxadoline (Viberzi/Truberzi), a mixed

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and downstream applications, focusing on its transformation into high-value pharmaceutical intermediates.

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

Methyl 2-methoxy-5-methylbenzoate is the methyl ester of O-methylated p-cresotic acid. Its structural rigidity and functionalizable 5-methyl group make it an ideal precursor for benzylic functionalization.

| Property | Specification |

| CAS Number | 63113-79-1 |

| IUPAC Name | Methyl 2-methoxy-5-methylbenzoate |

| Synonyms | Methyl O-methyl-p-cresotinate; 2-Methoxy-5-methylbenzoic acid methyl ester |

| Molecular Formula | |

| Molecular Weight | 180.20 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | 124–131 °C at 22 mmHg (lit.)[1][2] |

| Density | 1.128 g/mL at 25 °C |

| Refractive Index | |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water |

Synthetic Utility: The Eluxadoline Pathway

The most significant application of Methyl 2-methoxy-5-methylbenzoate is its conversion into Methyl 5-formyl-2-methoxybenzoate , the aldehyde intermediate required for the reductive amination step in Eluxadoline synthesis.

3.1 Mechanism of Action

The 5-methyl group is activated via radical halogenation, allowing for subsequent oxidation to the aldehyde. This aldehyde then serves as the electrophile to couple with the imidazole-amine fragment of Eluxadoline.

3.2 Workflow Visualization

The following diagram illustrates the transformation of 5-methylsalicylic acid into the Eluxadoline precursor via Methyl 2-methoxy-5-methylbenzoate.

Figure 1: Synthetic trajectory from raw material to API, highlighting the central role of Methyl 2-methoxy-5-methylbenzoate.[1][3][4]

Experimental Protocols

4.1 Synthesis of Methyl 2-methoxy-5-methylbenzoate

Objective: Convert 5-methylsalicylic acid to the target ester via simultaneous O-methylation and esterification.

Reagents:

-

5-Methylsalicylic acid (1.0 eq)

-

Potassium Carbonate (

, 3.0 eq) -

Iodomethane (MeI, 2.2 eq) or Dimethyl Sulfate (DMS)

-

Solvent: DMF or Acetone

Protocol:

-

Dissolution: Dissolve 5-methylsalicylic acid (e.g., 20 mmol) in DMF (100 mL) under an inert atmosphere (

). -

Base Addition: Add

(60 mmol) incrementally to the stirring solution. -

Alkylation: Cool the mixture to 0°C. Add Iodomethane (44 mmol) dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC or HPLC for the disappearance of the acid.

-

Workup: Quench with water (200 mL). Extract with Ethyl Acetate (3x).[5] Wash the organic layer with 5% sodium bisulfite (to remove iodine traces) and brine.

-

Purification: Dry over

, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary.

4.2 Functionalization to Methyl 5-formyl-2-methoxybenzoate

Objective: Activate the benzylic position for drug synthesis.

Protocol:

-

Bromination: Reflux Methyl 2-methoxy-5-methylbenzoate with N-Bromosuccinimide (NBS, 1.2 eq) and Benzoyl Peroxide (BPO, cat.) in

or Chlorobenzene for 1–2 hours. -

Oxidation: Treat the resulting benzyl bromide with Hexamethylenetetramine (Sommelet reaction) or DMSO/

(Kornblum oxidation) to generate the aldehyde.

Secondary Applications

5.1 Fragrance & Flavor Industry

While less common than its homolog Methyl 2-methoxybenzoate (Methyl o-anisate), the 5-methyl derivative possesses a spicy, floral, and herbaceous odor profile. It is used as a modifier in:

-

Soap and Detergent Perfumery: To add chemical stability and substantive floral notes.

-

Artificial Essential Oils: Mimicking ylang-ylang or tuberose nuances.

5.2 Agrochemicals

The compound serves as a scaffold for benzoylurea insecticides and specific herbicides where the 2-methoxy-5-methyl substitution pattern is required to modulate biological half-life and receptor binding affinity.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Use only in a chemical fume hood, especially during the bromination step (evolution of HBr).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

-

Eluxadoline Synthesis & Intermediates

-

Chemical Properties & Safety Data

-

Synthetic Methodology (Methylation)

-

Title: Synthesis and evaluation of 2-substituted 8-hydroxyadenines as potent interferon inducers.[12]

- Source: Bioorganic & Medicinal Chemistry (via Google P

- URL

-

-

Downstream Functionalization

-

Title: Preparation method of 5-formyl-2-methoxy methyl benzoate.[1]

- Source: Google P

- URL

-

Sources

- 1. WO2019058271A1 - Process for the preparation of eluxadoline - Google Patents [patents.google.com]

- 2. METHYL 2-METHOXY-5-METHYLBENZOATE 97 | 63113-79-1 [chemicalbook.com]

- 3. METHYL-5-METHOXY-2-METHYLBENZOATE | 73505-48-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2011148888A1 - è¤ç´ ç°ååç©åã³ï½ï¼å容ä½æ®æå¤ - Google Patents [patents.google.com]

- 6. jchr.org [jchr.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. scbt.com [scbt.com]

- 9. METHYL 2-METHOXY-5-METHYLBENZOATE 97 synthesis - chemicalbook [chemicalbook.com]

- 10. Methyl 2-Methoxy-5-Sulfamoylbenzoate | CAS#:33045-52-2 | Chemsrc [chemsrc.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl 2-methoxy-5-methylbenzoate

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of small organic molecules is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for this purpose, offering detailed insights into the molecular framework of novel compounds. This document provides a comprehensive guide to the NMR spectroscopic analysis of Methyl 2-methoxy-5-methylbenzoate, a substituted aromatic ester of interest in medicinal chemistry and materials science.

This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that the described methods are not only robust but also scientifically sound.

Molecular Structure and Properties

Methyl 2-methoxy-5-methylbenzoate (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is a derivative of benzoic acid characterized by the presence of a methoxy group at the 2-position and a methyl group at the 5-position of the benzene ring, with a methyl ester functional group. Understanding this substitution pattern is critical for the interpretation of its NMR spectra.

Experimental Protocols

The acquisition of high-quality NMR data is paramount for unambiguous structural assignment. The following protocols are designed to yield optimal results for both ¹H and ¹³C NMR analysis of Methyl 2-methoxy-5-methylbenzoate.

Sample Preparation: A Foundation for Quality Data

The integrity of the NMR sample directly impacts the quality of the resulting spectrum. A well-prepared sample minimizes artifacts and maximizes signal-to-noise, facilitating accurate interpretation.

Step-by-Step Sample Preparation Protocol:

-

Analyte Weighing: Accurately weigh 5-10 mg of high-purity Methyl 2-methoxy-5-methylbenzoate for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and the presence of a single deuterium lock signal. The residual proton signal of chloroform (at ~7.26 ppm) can serve as a secondary internal reference.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution for any particulate matter.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to avoid line broadening and shimming difficulties.

-

Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

NMR Data Acquisition: Optimizing Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary. A key aspect of data acquisition is setting the appropriate relaxation delays to ensure the quantitative reliability of the spectra.[1]

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard single pulse | For routine ¹H NMR acquisition. |

| Spectral Width | -2 to 12 ppm | To encompass the full range of proton chemical shifts. |

| Acquisition Time | 2-4 seconds | To ensure good digital resolution. |

| Relaxation Delay | 1-2 seconds | Allows for sufficient relaxation of protons between scans. |

| Number of Scans | 16-32 | To achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K | Standard room temperature acquisition. |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | Proton-decoupled | To simplify the spectrum to single lines for each carbon. |

| Spectral Width | 0 to 200 ppm | To cover the entire range of carbon chemical shifts. |

| Acquisition Time | 1-2 seconds | A balance between resolution and experiment time. |

| Relaxation Delay | 2-5 seconds | Longer delay is needed for quaternary carbons to relax fully. |

| Number of Scans | 1024 or more | Necessary to overcome the low sensitivity of the ¹³C nucleus. |

| Temperature | 298 K | Standard room temperature acquisition. |

Data Analysis and Interpretation

The interpretation of NMR spectra is a deductive process that involves analyzing chemical shifts, signal integrations, and coupling patterns to piece together the molecular structure.[2][3]

Predicted ¹H NMR Spectrum of Methyl 2-methoxy-5-methylbenzoate

Based on the structure of Methyl 2-methoxy-5-methylbenzoate, the following proton signals are expected:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (position 6) | ~7.6 | d | 1H |

| Aromatic H (position 4) | ~7.0 | dd | 1H |

| Aromatic H (position 3) | ~6.8 | d | 1H |

| Methoxy (-OCH₃) | ~3.9 | s | 3H |

| Ester Methyl (-COOCH₃) | ~3.8 | s | 3H |

| Aromatic Methyl (-CH₃) | ~2.3 | s | 3H |

Note: These are predicted values and may vary slightly in an experimental spectrum.

Causality of Chemical Shifts:

-

Aromatic Protons: The protons on the aromatic ring will appear in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the ring current. The electron-donating methoxy and methyl groups will cause a slight upfield shift compared to unsubstituted benzene, while the electron-withdrawing ester group will have a deshielding effect, particularly on the ortho proton (position 6).

-

Methoxy and Ester Methyl Protons: The protons of the methoxy and ester methyl groups are in different chemical environments and are expected to appear as sharp singlets. The protons of the methoxy group attached directly to the aromatic ring are typically slightly more deshielded than those of the methyl ester.

-

Aromatic Methyl Protons: The protons of the methyl group attached to the aromatic ring will resonate in the typical benzylic proton region.

Predicted ¹³C NMR Spectrum of Methyl 2-methoxy-5-methylbenzoate

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 inequivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic C-O | ~158 |

| Aromatic C-COOCH₃ | ~122 |

| Aromatic C-CH₃ | ~132 |

| Aromatic CH (position 6) | ~130 |

| Aromatic CH (position 4) | ~120 |

| Aromatic CH (position 3) | ~112 |

| Methoxy (-OCH₃) | ~56 |

| Ester Methyl (-COOCH₃) | ~52 |

| Aromatic Methyl (-CH₃) | ~21 |

Note: These are predicted values and may vary slightly in an experimental spectrum.

Causality of Chemical Shifts:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Aromatic Carbons: The aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the electronegative oxygen of the methoxy group (C-O) will be the most downfield among the ring carbons. The other ring carbons' shifts are influenced by the electronic effects of the substituents.

-

Aliphatic Carbons: The carbons of the methoxy, ester methyl, and aromatic methyl groups will appear in the upfield region of the spectrum.

Advanced NMR Techniques for Structural Confirmation

For complex molecules or to resolve ambiguities, two-dimensional (2D) NMR techniques are invaluable.[4][5]

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, helping to establish connectivity between adjacent protons, particularly in the aromatic region.

-

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that are essential for determining stereochemistry and conformation.

Visualizations

Molecular Structure of Methyl 2-methoxy-5-methylbenzoate

Caption: 2D structure of Methyl 2-methoxy-5-methylbenzoate.

NMR Experimental Workflow

Caption: Workflow for NMR analysis.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of Methyl 2-methoxy-5-methylbenzoate. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The subsequent analysis of chemical shifts, coupling constants, and integration, supplemented by advanced 2D NMR techniques, allows for the unambiguous confirmation of the molecular structure. This rigorous approach to structural elucidation is fundamental to advancing drug discovery and development programs.

References

- Google Patents.

-

ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ScienceDirect. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]

-

ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

National Center for Biotechnology Information. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

Seton Hall University. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. [Link]

-

ACS Publications. A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. [Link]

-

University of Nebraska–Lincoln. NMR Screening Methods for Drug Discovery. [Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

-

National Center for Biotechnology Information. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]

-

Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]

-

National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

-

Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

-

PubMed. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. [Link]

- Google Books. Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules.

-

Chegg. Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. [Link]

Sources

reaction of Methyl 2-methoxy-5-methylbenzoate with nucleophiles

Application Note: Reactivity Profile & Protocols for Methyl 2-methoxy-5-methylbenzoate

Abstract

This technical guide details the reactivity profile of Methyl 2-methoxy-5-methylbenzoate (CAS: 22622-83-9) with various nucleophiles. Due to the synergistic electron-donating effects of the ortho-methoxy and meta-methyl substituents, the ester carbonyl in this scaffold is electronically deactivated and sterically encumbered compared to unsubstituted benzoates.[1] This guide provides optimized protocols for Hydrolysis (Saponification), Nucleophilic Addition (Grignard), and Aminolysis, specifically addressing the kinetic barriers inherent to this substrate.

Structural Analysis & Reactivity Profile

To design effective experiments, one must first understand the electronic and steric environment of the electrophilic center (the ester carbonyl).

-

Electronic Deactivation: The ortho-methoxy group (

) is a strong resonance donor ( -

Steric Hindrance: The ortho-methoxy group creates a physical barrier (steric bulk) that hinders the approach of nucleophiles, particularly bulky ones, to the Bürgi-Dunitz trajectory required for attack.[1]

-

Chelation Potential: The ortho-methoxy oxygen can coordinate with hard metal cations (Mg²⁺, Li⁺), potentially directing nucleophilic attack or stabilizing tetrahedral intermediates.[1]

Expert Insight: Standard nucleophilic substitutions (e.g., mixing with an amine at room temperature) often fail with this substrate. Successful transformation requires either thermal activation , Lewis acid catalysis , or conversion to a more reactive intermediate (e.g., acid chloride).

Reactivity Pathway Diagram

Figure 1: Primary reactivity pathways for Methyl 2-methoxy-5-methylbenzoate.[1] Note that the electron-rich ring disfavors Nucleophilic Aromatic Substitution (

Application Note A: Hydrolysis (Saponification)[1]

Challenge: The electron-rich nature of the ring makes the ester resistant to mild hydrolysis conditions (e.g., LiOH at RT). Solution: Use a stronger base concentration and elevated temperature (Reflux) to drive the equilibrium to the carboxylate.

Protocol 1: Robust Saponification

Target Product: 2-methoxy-5-methylbenzoic acid

Reagents:

-

Substrate: 1.0 equiv

-

Potassium Hydroxide (KOH): 4.0 equiv (Solid pellets)

-

Solvent: Methanol / Water (4:1 ratio)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g (5.5 mmol) of Methyl 2-methoxy-5-methylbenzoate in 12 mL of Methanol in a round-bottom flask.

-

Base Addition: Dissolve KOH (1.23 g, 22 mmol) in 3 mL of water and add to the methanolic solution.

-

Reaction: Equip with a reflux condenser. Heat the mixture to reflux (approx. 70°C) for 4–6 hours .

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material spot (

) should disappear, and a baseline spot (carboxylate) should appear.

-

-

Work-up:

-

Cool to room temperature.[2]

-

Concentrate under reduced pressure to remove Methanol.

-

Dilute the aqueous residue with water (10 mL) and wash with Diethyl Ether (2 x 10 mL) to remove any unreacted neutral organic impurities.

-

Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~2. A white precipitate (the acid) should form.

-

Extract with Ethyl Acetate (3 x 15 mL).

-

-

Isolation: Dry combined organics over

, filter, and concentrate.

Application Note B: Grignard Reaction

Challenge: The ortho-methoxy group can chelate the Magnesium, potentially stabilizing the ketone intermediate or slowing the second addition. Solution: Use a large excess of Grignard reagent and anhydrous conditions to ensure full conversion to the tertiary alcohol.

Protocol 2: Synthesis of Tertiary Alcohols

Target Product: (2-methoxy-5-methylphenyl)diphenylmethanol (using PhMgBr)

Reagents:

-

Substrate: 1.0 equiv

-

Phenylmagnesium Bromide (PhMgBr): 3.0 equiv (1M in THF)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck flask under Nitrogen/Argon atmosphere.

-

Substrate Prep: Dissolve Methyl 2-methoxy-5-methylbenzoate (1.0 equiv) in Anhydrous THF (0.2 M concentration). Cool to 0°C.

-

Addition: Add PhMgBr (3.0 equiv) dropwise via syringe over 20 minutes.

-

Note: The solution may turn yellow/orange. The ortho-methoxy group facilitates initial coordination but steric bulk may slow the C-C bond formation.[1]

-

-

Reaction: Allow to warm to Room Temperature and stir for 3 hours. If TLC shows intermediate ketone, reflux for 1 hour.

-

Quench: Cool to 0°C. Quench carefully with Saturated

solution. -

Work-up: Extract with Diethyl Ether. Wash with Brine. Dry over

. -

Purification: Flash column chromatography is usually required to separate the alcohol from biphenyl byproducts formed from the Grignard reagent.

Application Note C: Aminolysis (Amide Synthesis)

Challenge: Direct reaction of this ester with amines is notoriously difficult due to the "deactivated" carbonyl. Thermal reaction often leads to decomposition before conversion. Solution: Use Trimethylaluminum (AlMe3) to generate a highly reactive aluminium amide species (Weinreb-type activation) that overcomes the electronic deactivation.[1]

Protocol 3: Aluminium-Mediated Direct Aminolysis

Target Product: N-Benzyl-2-methoxy-5-methylbenzamide[1]

Safety Warning: Trimethylaluminum is pyrophoric.[1] Handle strictly under inert atmosphere.

Reagents:

-

Substrate: 1.0 equiv

-

Amine (e.g., Benzylamine): 1.2 equiv

-

Trimethylaluminum (

): 1.5 equiv (2M in Toluene/Hexane) -

Solvent: Anhydrous Toluene[1]

Step-by-Step Procedure:

-

Activation Complex: In a dry Schlenk tube under Argon, add the Amine (1.2 equiv) and Anhydrous Toluene (5 mL/mmol).

-

AlMe3 Addition: Cool to 0°C. Slowly add

(1.5 equiv).-

Observation: Methane gas evolution will occur. Allow to stir at RT for 20 minutes until gas evolution ceases. This forms the reactive

species.[1]

-

-

Coupling: Add the solution of Methyl 2-methoxy-5-methylbenzoate (1.0 equiv) in Toluene to the aluminium-amine mixture.

-

Heating: Heat the sealed tube to 80–100°C for 4–12 hours.

-

Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle's Salt solution (Potassium sodium tartrate) to break the aluminium emulsion.

-

Work-up: Extract with Ethyl Acetate. The Rochelle's salt wash is vital to remove aluminium salts effectively.

Troubleshooting & Critical Parameters

| Parameter | Observation | Corrective Action |

| Low Conversion (Hydrolysis) | Starting material remains after 4h. | Switch solvent to Ethylene Glycol/Water (high temp) or use KOH instead of LiOH. |

| Demethylation | Formation of phenol (Salicylate) during reaction. | Avoid strong Lewis acids like |

| Grignard Stalling | Ketone intermediate persists. | The ortho-methoxy group stabilizes the tetrahedral intermediate.[1] Force reaction with reflux or use Cerium(III) chloride ( |

| Impurity Profile | "Clean" TLC but low mass balance. | The product might be volatile (if simple amide) or water-soluble (if acid).[1] Check aqueous layers.[2][3][6][7] |

References

-

Synthesis of Sulfamoyl Benzoates

-

Title: Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.[1][4][8][9][11]

- Source: CN105439915A (P

-

Link:[1]

- Relevance: Describes the synthesis and handling of the 2-methoxy-5-substituted benzoate scaffold, confirming stability and reaction conditions for related electrophilic substitutions and ester handling.

-

-

Grignard Reaction Mechanisms

-

General Reactivity of Methoxybenzoates

-

Aluminium-Mediated Aminolysis (Weinreb Method)

- Title: Direct conversion of esters to amides using trimethylaluminum.

-

Source:Tetrahedron Letters, 1977, 18(37), 3243-3246.[1] (Classic Methodology).

- Context: This is the standard authoritative method for converting deactivated esters (like this one) to amides, referenced in the protocol above.

Sources

- 1. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]

- 9. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]

- 10. zenodo.org [zenodo.org]

- 11. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 13. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 14. Methyl 2-methoxybenzoate | 606-45-1 [chemicalbook.com]

Application Notes and Protocols: The Role of Methyl 2-methoxy-5-methylbenzoate in Fragrance Formulation

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the evaluation and application of Methyl 2-methoxy-5-methylbenzoate (CAS No. 63113-79-1) in fragrance formulations. Due to the limited public data on its specific olfactory profile, this guide establishes a predictive assessment based on its structural analogs and outlines a rigorous set of protocols for its empirical evaluation. The methodologies cover physicochemical characterization, sensory analysis, formulation integration, and stability testing, providing a complete framework for determining its role as a novel fragrance ingredient.

Introduction

Methyl 2-methoxy-5-methylbenzoate is an aromatic ester with a defined chemical structure that suggests potential utility within the fragrance industry.[1] Its molecular framework, featuring both a methoxy and a methyl group on the benzoate ring, positions it as an interesting candidate for fragrance creation. However, unlike its close structural relatives, its specific scent characteristics and performance in fragrance compositions are not widely documented in scientific literature or industry databases.

This guide, therefore, takes a dual approach. First, it provides a predictive analysis of the potential olfactory profile of Methyl 2-methoxy-5-methylbenzoate by examining the known characteristics of its chemical analogs. This structure-activity relationship (SAR) approach offers a scientifically grounded hypothesis for formulators. Second, and more critically, it delivers a series of detailed, self-validating protocols to empower researchers to empirically determine the molecule's true fragrance profile, performance, and optimal applications. The focus is on establishing a robust workflow for the evaluation of any novel aromatic material.

Physicochemical Properties and Quality Control

Before any olfactory or application-based assessment, the purity and physical characteristics of the raw material must be verified. This ensures that sensory evaluations are based on the target molecule and not influenced by impurities.

Table 1: Physicochemical Properties of Methyl 2-methoxy-5-methylbenzoate

| Property | Value | Source |

| CAS Number | 63113-79-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Density | 1.128 g/mL at 25 °C | [1] |

| Appearance | (To be determined by analysis) | - |

| Purity | >97% (Typical for research grade) | [1] |

Protocol 1.1: Initial Quality Control Workflow

This protocol outlines the essential steps to validate the identity and purity of a new batch of Methyl 2-methoxy-5-methylbenzoate.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To confirm the identity and determine the purity of the material.

-

Procedure:

-

Prepare a 1% solution of the material in a suitable solvent (e.g., ethanol or dichloromethane).

-

Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of potential volatile impurities, for instance, starting at 50°C and ramping to 250°C at 10°C/min.

-

Compare the resulting mass spectrum of the main peak with a reference spectrum to confirm the molecular weight (180.20 g/mol ) and fragmentation pattern.

-

Calculate the purity by peak area percentage. The material should be free from any contaminants with strong olfactory properties.

-

-

-

Refractive Index Measurement:

-

Objective: To measure a key physical constant for batch-to-batch consistency.

-

Procedure:

-

Calibrate a digital refractometer using a standard reference material.

-

Place a few drops of the neat material onto the prism.

-

Record the refractive index at a controlled temperature (typically 20°C). This value will serve as a benchmark for future batches.

-

-

-

Organoleptic Evaluation of Raw Material:

-

Objective: Initial assessment of the neat material for any "off-notes" that might indicate degradation or significant impurities.

-

Procedure:

-

Dip a clean, unscented smelling strip into the neat material, ensuring only the tip is saturated.

-

Wave the strip approximately 5-10 cm from the nose and evaluate the initial scent. Note any harsh, solvent-like, or unexpected odors.

-

-

Caption: Quality control workflow for incoming aromatic materials.

Predictive Olfactory Profile via Structural Analogy

The scent of an aromatic molecule is intrinsically linked to its structure. By analyzing well-documented analogs, we can formulate a strong hypothesis about the olfactory character of Methyl 2-methoxy-5-methylbenzoate.

-

Analog 1: Methyl 2-methoxybenzoate (CAS 606-45-1) : This molecule lacks the methyl group at the 5-position. It is described as having a sweet, herbaceous, and slightly anise-like aroma.[2] It can add unique nuances to floral bouquets and contributes a fresh, vegetal character to green scent profiles.[2] At a 1% dilution, it presents fruity, winey, and fermented notes with an anisic touch.[3] Its overall character is also compared to lilac, linden blossom, and magnolia.

-

Analog 2: Methyl 2-methylbenzoate (CAS 89-71-4) : This molecule has a methyl group but lacks the methoxy group. Its odor is described as floral, with specific notes of ylang-ylang, orange flower, and grape.[4]

Hypothesis: The presence of the methoxy group in Methyl 2-methoxy-5-methylbenzoate is predicted to impart a foundational sweetness with herbaceous and potentially spicy or anisic undertones, similar to Methyl 2-methoxybenzoate. The addition of the methyl group at the 5-position is likely to modify this profile by introducing a layer of complexity, potentially pushing the character towards a richer, more floral dimension, echoing the ylang-ylang and grape notes of Methyl 2-methylbenzoate. It may also reduce the volatility slightly, potentially increasing its tenacity compared to its analogs.

Caption: Structure-Activity-Relationship (SAR) prediction model.

Protocol for Comprehensive Sensory Evaluation

This protocol is designed to systematically characterize the olfactory profile of a new material from its initial impression (top notes) to its final lingering scent (base notes).

Protocol 3.1: Timed Olfactory Evaluation on Smelling Strips

-

Preparation of Dilutions:

-

Prepare a series of dilutions of the material in a neutral, odorless solvent like ethanol. Recommended concentrations are 10%, 5%, and 1%. This allows for evaluation at different intensities and helps reveal different facets of the scent.

-

-

Panelist Selection and Environment:

-

Select trained sensory panelists or researchers for the evaluation.

-

The evaluation must be conducted in a well-ventilated, odor-neutral room to prevent cross-contamination and sensory bias.[5]

-

-

Evaluation Procedure:

-

Dip a fresh smelling strip into the 10% dilution. Label it with the material name, concentration, and start time.

-

Evaluate the strip immediately (T=0) for the top notes . Record all impressions using standard fragrance descriptors (e.g., fruity, floral, green, spicy, woody, etc.).

-

Re-evaluate the same strip at set intervals:

-

T = +5 minutes: Development of the heart/middle notes.

-

T = +30 minutes: Full character of the heart notes.

-

T = +2 hours: Beginning of the dry-down/base notes.

-

T = +8 hours: Lingering base notes.

-

T = +24 hours: Tenacity and final character.

-

-

Repeat the entire procedure for the 5% and 1% dilutions. Lower concentrations may reveal more delicate or subtle notes that are overpowered in the 10% solution.

-

To prevent olfactory fatigue, panelists should take breaks between evaluating different dilutions and cleanse their palate by smelling an unscented surface (like their own skin) or coffee beans.[6]

-

-

Data Consolidation:

-

Collect the descriptive terms from all panelists at each time point.

-

Create a final olfactory profile that summarizes the consensus on the scent's character and evolution over time.

-

Application Protocols in Fragrance Formulation

The true value of a fragrance ingredient is revealed when it is blended with other materials. These protocols test the performance of Methyl 2-methoxy-5-methylbenzoate as a modifier in standard accords.

Protocol 4.1: Evaluation in a Classic White Floral Accord

-

Objective: To assess the ability of the material to modify and enhance a simple floral composition.

-

Formulation: Create two versions of the following base accord. "Accord A" is the control. "Accord B" includes the test material.

Table 2: White Floral Accord Test Formulation

| Ingredient | Accord A (Control) | Accord B (Test) | Function |

| Phenyl Ethyl Alcohol | 30% | 30% | Rosy, floral foundation |

| Hedione® (Methyl Dihydrojasmonate) | 40% | 40% | Jasmine, diffusive floral |

| Linalool | 15% | 15% | Fresh, light floral |

| Benzyl Acetate | 10% | 10% | Fruity, jasmine top note |

| Indole (10% solution) | 5% | 4% | Animalic, narcotic floralcy |

| Methyl 2-methoxy-5-methylbenzoate (10% soln.) | 0% | 1% | Test Modifier |

| Total | 100% | 100% |

-

Procedure:

-

Accurately compound both accords. Let them mature for at least 48 hours.

-

Evaluate both accords side-by-side on smelling strips at T=0, T=+30 min, and T=+4 hours.

-

Panelists should describe the differences. Does Accord B feel brighter, sweeter, greener, or have more volume? Does the test material create a novel effect or clash with the other ingredients? This type of comparative analysis is a standard industry method for evaluating new materials.[7][8]

-

Stability and Performance Testing

A fragrance ingredient must be stable in the final product base to be commercially viable. Stability testing predicts how a fragrance will perform over its shelf life under various conditions.[9]

Protocol 5.1: Accelerated Thermal Stability Test

-

Objective: To assess the material's stability and its impact on a base formulation at elevated temperatures, which simulates long-term aging.[9]

-

Procedure:

-

Prepare two samples of a simple finished product base (e.g., a 95% ethanol solution for a fine fragrance, or an unscented lotion base).

-

In one sample, add 1% of Methyl 2-methoxy-5-methylbenzoate. The other remains as a control.

-

Divide each sample into two aliquots.

-

Store one set (control and test) at room temperature (approx. 20-25°C) in the dark. These are the reference samples.

-

Store the second set in a stability oven at a constant temperature of 40°C.

-

-

Evaluate the samples weekly for four weeks. Compare the 40°C samples to the room temperature reference samples.

-

Assessment Criteria:

-

Protocol 5.2: Photostability Test

-

Objective: To determine if the material degrades or causes discoloration upon exposure to ultraviolet (UV) light.

-

Procedure:

-

Use the same control and test samples prepared in Protocol 5.1.

-

Place the samples in clear glass containers.

-

Expose one set of samples (control and test) to a controlled UV light source (simulating sunlight) for a period of 8-24 hours. Keep a corresponding set in the dark as a reference.

-

After exposure, compare the UV-exposed samples to the dark-stored reference samples for any changes in color or scent.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the neat material.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid inhalation of vapors.[11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[12]

-

Disposal: Dispose of the material and any contaminated waste in accordance with local, state, and federal regulations.

Conclusion

While the specific olfactory profile of Methyl 2-methoxy-5-methylbenzoate is not yet established in public literature, a predictive analysis based on its structural analogs suggests a complex character combining sweet, herbaceous, and floral notes. Its true potential as a fragrance ingredient can only be unlocked through rigorous empirical testing. The protocols detailed in this guide provide a comprehensive framework for researchers to fully characterize its scent, performance, and stability. By following these methodologies, fragrance chemists can confidently determine the optimal role of Methyl 2-methoxy-5-methylbenzoate in creating innovative and captivating fragrance formulations.

References

- Vertex AI Search. (n.d.). Enhancing Fragrance Formulations with Methyl 2-methoxybenzoate.

- ChemicalBook. (n.d.). Methyl 2-methoxybenzoate | 606-45-1.

- The Good Scents Company. (n.d.). methyl 2-methyl benzoate.

- Sigma-Aldrich. (n.d.). Methyl 2-methoxy-5-methylbenzoate 97%.

- Api, C. et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology.

- Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS.

- Sense:lab. (2024). 5 Essential Tips for Effective Sensory Fragrance Testing.

- Thermo Fisher Scientific. (n.d.). Methyl 2-methoxybenzoate - SAFETY DATA SHEET.

-

Integrated Liner Technologies. (2023). Fragrance Stability Testing. Retrieved January 30, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE82-hlArpffR71EDabObhY1RV44cdORjMst2asXgMrpIsX_yKp5BBwEEG8ZG33dXQgcIwWXK03qEFg89h4LJM7GTakWbzyGSNLg2nP8MlT3hFnf4PUzQNYmn5f5MUz-IKDnQcE8olEQqRKUtOA1A==]([Link]

Sources

- 1. 2-甲氧基-5-甲基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 2-methoxybenzoate | 606-45-1 [chemicalbook.com]

- 4. methyl 2-methyl benzoate, 89-71-4 [thegoodscentscompany.com]

- 5. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]

- 6. sense-lab.co.uk [sense-lab.co.uk]

- 7. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 8. fragplace.com [fragplace.com]

- 9. iltusa.com [iltusa.com]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-methoxy-5-methylbenzoate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-methoxy-5-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you improve your experimental outcomes.

Overview of Synthetic Strategies

The synthesis of Methyl 2-methoxy-5-methylbenzoate typically originates from 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid). Researchers face a key strategic choice between two primary routes, each with distinct advantages and potential pitfalls.

The Two Primary Synthetic Pathways

Caption: Primary synthetic routes to Methyl 2-methoxy-5-methylbenzoate.

This guide will address issues encountered in both the esterification and methylation steps, which are the core transformations in these pathways.

Part 1: Troubleshooting Guide

This section addresses specific, common problems that can lead to low yields or impure products. We diagnose the likely causes and provide actionable solutions.

Issue 1: My yield is consistently low during the Fischer-Speier esterification of 2-methoxy-5-methylbenzoic acid.

Answer: Low yields in Fischer-Speier esterification are most often due to the reaction's equilibrium nature, steric hindrance from the ortho-substituent, or suboptimal catalysis. Let's break down each possibility.

Possible Cause A: Unfavorable Reaction Equilibrium

The Fischer-Speier esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.

-

Causality: The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing the newly formed ester and lowering the net yield. According to Le Châtelier's principle, the equilibrium must be shifted toward the products.

-

Solution:

-

Use Excess Alcohol: Employing the alcohol reactant (methanol) as the solvent creates a large molar excess, which shifts the equilibrium to the product side. A 10-fold excess or greater is often effective.[1]

-

Remove Water: If using a non-alcohol solvent, water can be removed azeotropically using a Dean-Stark apparatus. However, with methanol, using it as the solvent is the more practical approach.

-

Possible Cause B: Steric Hindrance

The methoxy group at the ortho position (C2) to the carboxylic acid can sterically hinder the approach of methanol to the carbonyl carbon, slowing the reaction rate compared to an unsubstituted benzoic acid.

-

Causality: The bulky ortho-group makes the tetrahedral intermediate in the esterification mechanism less stable and harder to form, increasing the activation energy of the reaction.

-

Solution:

-

Increase Reaction Time and/or Temperature: Refluxing for a longer period (8-16 hours) can help push the reaction to completion.[2]

-

Use a More Effective Catalyst: While sulfuric acid is common, p-toluenesulfonic acid (PTSA) can sometimes be more effective. For particularly stubborn cases, solid acid catalysts like titanium-zirconium based acids offer high activity and the benefit of easy removal post-reaction.[3]

-

Alternative Methods: If Fischer esterification remains low-yielding, consider converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is not an equilibrium reaction and typically gives higher yields, though it involves more steps.

-

| Parameter | Standard Condition | Optimized Condition for High Yield | Rationale |

| Methanol | 3-5 equivalents | Used as solvent (>10 equivalents) | Shifts equilibrium towards the ester product.[1] |

| Catalyst | Conc. H₂SO₄ (1-5 mol%) | Conc. H₂SO₄ (5-10 mol%) or Solid Acid | Overcomes steric hindrance and accelerates the rate.[3] |

| Temperature | 60 °C | Reflux (65 °C for Methanol) | Provides sufficient energy to overcome the activation barrier. |

| Time | 4-6 hours | 8-16 hours | Allows the reaction to reach completion despite a slower rate.[2] |

Issue 2: The methylation of the phenolic hydroxyl group is incomplete.

Answer: Incomplete methylation via Williamson ether synthesis is typically a result of an insufficiently strong base, improper stoichiometry, or a less reactive methylating agent.

Possible Cause A: Inadequate Deprotonation of the Phenol

The phenolic proton must be fully removed to generate the nucleophilic phenoxide ion.

-

Causality: If the base is not strong enough to deprotonate the phenol quantitatively, the concentration of the active nucleophile will be low, leading to an incomplete reaction. The pKa of a phenol is ~10, so a base that generates a conjugate acid with a pKa significantly higher than 10 is required.

-

Solution:

-

Choose a Stronger Base: While sodium hydroxide can be used, inorganic bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF are very effective and commonly used in industrial preparations.[4] For laboratory scale, stronger bases like sodium hydride (NaH) can ensure complete deprotonation but require anhydrous conditions.

-

Ensure Proper Stoichiometry: Use at least a slight excess (1.1 to 1.5 equivalents) of the base to ensure full deprotonation.

-

Possible Cause B: Choice of Methylating Agent and Solvent

The reactivity of the methylating agent and the choice of solvent are critical.

-

Causality: The reaction is an SN2 substitution. A polar aprotic solvent (e.g., acetone, DMF, acetonitrile) is ideal as it solvates the cation but not the nucleophilic phenoxide, maximizing its reactivity.[4] Dimethyl sulfate is a highly effective and inexpensive methylating agent, often preferred in industrial settings over methyl iodide due to cost.[5]

-

Solution:

| Base | Solvent | Temperature (°C) | Key Considerations |

| NaOH | Toluene/Water | Reflux | Requires phase transfer catalyst for efficiency; risk of ester hydrolysis.[5] |

| K₂CO₃ | Acetone, Acetonitrile | 50-60 | Excellent, widely used method; safe and effective.[4] |

| NaH | THF, DMF | 0 to RT | Highly effective but requires strict anhydrous conditions; pyrophoric. |

Workflow for Troubleshooting Low Yields

Caption: A logical workflow for diagnosing and solving low-yield issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: methylate then esterify, or esterify then methylate?

A: The preferred route is often to esterify first, then methylate (Route 1).

-

Expertise & Rationale: The primary reason is to avoid potential side reactions. The conditions for methylation (using a base like NaOH or K₂CO₃) can also hydrolyze the methyl ester if not carefully controlled. By performing the esterification first on the more stable 2-hydroxy-5-methylbenzoic acid, you create Methyl 2-hydroxy-5-methylbenzoate. The subsequent methylation of the phenolic hydroxyl group can then be performed under conditions (e.g., K₂CO₃ in acetone) that are less likely to affect the ester functionality.[6][7] Synthesizing the ester first also tends to lead to cleaner reactions and easier purification of the intermediate.[6]

Q2: How can I effectively monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.

-

Methodology:

-

Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

-

Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is used. A good starting point is a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate.

-

Visualization: View the plate under UV light (254 nm). The starting material and product, being aromatic, should be UV-active. You can also use a potassium permanganate (KMnO₄) stain, which will react with the phenolic -OH group of the starting material, causing it to appear as a yellow spot on a purple background. The product, lacking this group, will not react.

-

-

Interpretation: As the reaction proceeds, the TLC spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. The reaction is considered complete when the starting material spot is no longer visible.

Q3: What are the critical safety precautions when working with dimethyl sulfate?

A: Dimethyl sulfate is highly toxic, a potent carcinogen, and corrosive. It must be handled with extreme caution.

-

Trustworthiness & Safety Protocol:

-

Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

-

Fume Hood: All transfers and reactions involving dimethyl sulfate must be performed inside a certified chemical fume hood.

-

Quenching: Any residual dimethyl sulfate in the reaction or on glassware must be quenched. This can be done by carefully adding a concentrated aqueous ammonia or sodium hydroxide solution. The reaction is exothermic and should be done in an ice bath.

-

Spill Response: Have a spill kit ready. Small spills can be neutralized with an ammonia solution.

-

Part 3: Experimental Protocols

Protocol 1: Synthesis of Methyl 2-hydroxy-5-methylbenzoate (Esterification)

This protocol details the Fischer-Speier esterification of the starting material.

-

To a 250 mL round-bottom flask, add 2-hydroxy-5-methylbenzoic acid (10.0 g, 65.7 mmol).

-

Add methanol (150 mL). The large excess serves as both reactant and solvent.

-

Place the flask in an ice bath and slowly add concentrated sulfuric acid (2.0 mL, ~37 mmol) dropwise with stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 12 hours.

-

Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) until the starting acid is consumed.

-